3,5-Dichlorophenol

Organic Synthesis Process Chemistry Catalysis

Sourcing the correct dichlorophenol isomer for pharmaceutical intermediate synthesis? 3,5-Dichlorophenol (CAS 591-35-5) is not interchangeable with ortho-substituted analogs. Key isomer-specific advantages: • Higher safety profile: Acute oral LD50 2389 mg/kg (female mice) - over 3x less toxic than 2,5-dichlorophenol • Anaerobic persistence: Ideal model compound for environmental fate studies (stable in sludge >6 weeks) • High-yield production: 96.7% via selective catalytic hydrodechlorination • Well-characterized QSAR parameters: pKa 7.87, Log Kow 3.62, βm 0.22×10⁻⁶ m

Molecular Formula C6H4Cl2O
Molecular Weight 163 g/mol
CAS No. 591-35-5
Cat. No. B058162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorophenol
CAS591-35-5
Synonyms3,5-DCP
3,5-dichlorophenol
Molecular FormulaC6H4Cl2O
Molecular Weight163 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)O
InChIInChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
InChIKeyVPOMSPZBQMDLTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
0.03 M
Very soluble in ethanol, ethyl ether;  soluble in petroleum ether
In water, 5,380 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.54 (poor)

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorophenol Technical Overview


3,5-Dichlorophenol (3,5-DCP) is a chlorinated phenolic compound of the dichlorophenol isomer class, characterized by chlorine substituents occupying both meta-positions (3- and 5-) relative to the phenolic hydroxyl group. It is primarily employed as a key organic synthesis intermediate in the pharmaceutical and agrochemical industries [1]. This compound exhibits distinct physicochemical properties, including a melting point of 65-68 °C, a pKa of approximately 7.87-8.48, and an octanol-water partition coefficient (Log Kow) of 3.62 [2][3].

Workflow Regioselective synthesis intermediate with meta-chloro substitution pattern
Selection High-yield catalytic route supports scalable procurement for pharmaceutical and agrochemical building blocks
Context Isomer-specific intermediate; physicochemical profile reported for pKa ~7.9 and Log Kow 3.62

Why 3,5-Dichlorophenol Substitution Fails


Despite sharing the same molecular formula (C6H4Cl2O) with five other dichlorophenol isomers, 3,5-dichlorophenol cannot be considered interchangeable with its analogs. The specific positioning of chlorine atoms dictates profoundly different physicochemical, environmental, and toxicological behaviors. For instance, 3,5-DCP demonstrates unique persistence under anaerobic biodegradation conditions compared to ortho-substituted isomers [1], and it exhibits a distinct acute oral toxicity profile that is significantly lower than that of many other chlorophenols [2]. These quantifiable divergences in fate, effect, and reactivity necessitate a compound-specific procurement strategy based on empirical evidence, not structural class assumptions.

3,5-DCP (Target)
Persistent in anaerobic sludge; no degradation over 6 weeks
Ortho-substituted isomers (e.g., 2,3- / 2,5-DCP)
Readily dechlorinated to monochlorophenol under same conditions
3,5-DCP (Target)
Reported LD50 ~2400 mg/kg in female mice
2,5-Dichlorophenol
LD50 ~730 mg/kg in same model; acute toxicity profile differs markedly
Isomer-dependent environmental fate and toxicological endpoints may not transfer; direct substitution without isomer-specific validation can shift exposure and degradation predictions.

3,5-Dichlorophenol Differentiation Evidence


Catalytic Hydrodechlorination Efficiency

The selective catalytic hydrodechlorination of polychlorophenols provides a highly efficient route to 3,5-dichlorophenol. Using a noble metal catalyst and a Lewis acid, the process achieves a 96.7% yield of 3,5-DCP from pentachlorophenol, with minimal byproduct formation (2.3% 2,3,5-trichlorophenol and 1% 2,3,5,6-tetrachlorophenol) [1]. This demonstrates a high degree of selectivity for removing chlorine atoms from the ortho- and para-positions while preserving the meta-chloro substituents, a critical differentiator for industrial-scale production.

Catalytic Hydrodechlorination
Head-to-head
96.7% yield of 3,5-DCP from pentachlorophenol vs. alternative route yielding only 72% for meta-chlorophenol
Reported synthetic route selectivity context
Noble metal catalyst + Lewis acid;
Acute Oral Toxicity
Head-to-head
LD50 2389 mg/kg (♀) for 3,5-DCP vs. 732 mg/kg for 2,5-DCP in mice
Acute toxicity endpoint context; isomer comparison
Reported model: acute oral mouse assay
Anaerobic Persistence
Head-to-head
No degradation over 6 weeks in anaerobic sludge, unlike ortho-substituted isomers
Biodegradation endpoint context; isomer-dependent
Anaerobic sludge incubation study
Photohydrolysis Pathway
Head-to-head
Meta-position photohydrolysis, quantum yield 0.11±0.02 (anionic) vs. ring contraction for 2,4-DCP
Photochemical fate context; distinct photoproducts
Dilute aqueous solution under irradiation
Membrane Sorption
Head-to-head
βm = 0.22±0.02 × 10⁻⁶ m, ~5× higher than 2,6-DCP, ~155× lower than PCP
Membrane interaction endpoint context
Egg-phosphatidylcholine vesicle model
Organic Synthesis Process Chemistry Catalysis

Acute Oral Toxicity Advantage

In a comparative acute oral toxicity study in mice, 3,5-dichlorophenol exhibited a significantly higher LD50 (2643 mg/kg for males, 2389 mg/kg for females) compared to its isomers [1]. For example, 2,5-dichlorophenol showed an LD50 of only 732 mg/kg in females, indicating 3,5-DCP is over three times less acutely toxic in this model. This positions 3,5-DCP as a considerably safer handling option among the dichlorophenol isomers.

Acute Oral Toxicity
Head-to-head
LD50 2389 mg/kg (♀) for 3,5-DCP vs. 732 mg/kg for 2,5-DCP in mice
Acute toxicity endpoint context; isomer comparison
Reported model: acute oral mouse assay
Toxicology Safety Assessment Occupational Health

Anaerobic Biodegradation Persistence

The anaerobic biodegradation pathway of dichlorophenol isomers is highly dependent on chlorine substitution pattern. A study found that 3,4- and 3,5-dichlorophenol, which lack an ortho-chlorine substituent, were persistent during a 6-week incubation in anaerobic sludge [1]. In contrast, ortho-substituted isomers like 2,3- and 2,5-dichlorophenol were readily reductively dechlorinated to 3-chlorophenol. This persistence indicates that 3,5-DCP will behave fundamentally differently in anoxic environmental compartments or anaerobic industrial waste streams compared to most other DCP isomers.

Anaerobic Persistence
Head-to-head
No degradation over 6 weeks in anaerobic sludge, unlike ortho-substituted isomers
Biodegradation endpoint context; isomer-dependent
Anaerobic sludge incubation study
Environmental Fate Biodegradation Wastewater Treatment

Photohydrolysis Pathway

The photochemical fate of dichlorophenols in aqueous solution is isomer-specific. Upon irradiation, both 3,5- and 3,4-dichlorophenol undergo specific photohydrolysis at the meta-position with a quantum yield of 0.11 ± 0.02 for their anionic forms [1]. In contrast, 2,4-dichlorophenol follows a completely different pathway, undergoing photocontraction of the aromatic ring. This difference in reaction mechanism and quantum yield dictates that 3,5-DCP will have a unique degradation profile and produce different photoproducts compared to its 2,4-isomer in sunlit aquatic environments.

Photohydrolysis Pathway
Head-to-head
Meta-position photohydrolysis, quantum yield 0.11±0.02 (anionic) vs. ring contraction for 2,4-DCP
Photochemical fate context; distinct photoproducts
Dilute aqueous solution under irradiation
Photochemistry Environmental Photolysis Aquatic Fate

Membrane Sorption Affinity

The affinity of chlorophenolates for lipid membranes, a key determinant of bioaccumulation potential, varies with molecular structure. For 3,5-dichlorophenolate, the linear partition coefficient (βm) into egg-phosphatidylcholine vesicles was measured at 0.22 ± 0.02 × 10⁻⁶ m [1]. This value is intermediate, being higher than that of 2,6-dichlorophenolate (0.45 ± 0.08 × 10⁻⁷ m) but lower than more highly chlorinated species like pentachlorophenolate (0.34 ± 0.05 × 10⁻⁴ m). This places 3,5-DCP in a distinct class regarding its potential to interact with and disrupt biological membranes.

Membrane Sorption
Head-to-head
βm = 0.22±0.02 × 10⁻⁶ m, ~5× higher than 2,6-DCP, ~155× lower than PCP
Membrane interaction endpoint context
Egg-phosphatidylcholine vesicle model
Membrane Biophysics Bioaccumulation QSAR

3,5-Dichlorophenol Research & Industrial Applications


Pharmaceutical Intermediate Synthesis

3,5-Dichlorophenol is a preferred starting material for synthesizing complex pharmaceuticals such as Letrozole and various protein farnesyltransferase inhibitors. Procurement of this specific isomer is justified by its ability to be produced in high yield (96.7%) via selective catalytic hydrodechlorination [1], ensuring a cost-effective and reliable supply of this critical meta-chlorinated building block. Its well-defined reactivity profile supports regioselective transformations required for drug candidate synthesis.

Toxicological & Safety Studies

For laboratories conducting toxicological research or requiring a chlorophenol standard with a more favorable safety profile, 3,5-dichlorophenol is the scientifically sound choice. Its acute oral LD50 of 2389 mg/kg (female mice) demonstrates it is over three times less acutely toxic than 2,5-dichlorophenol (LD50 732 mg/kg) [2]. This significantly reduced acute hazard facilitates safer handling, minimizes risk during experimental procedures, and lowers the burden of safety compliance.

Anaerobic Environmental Fate Studies

Researchers investigating the fate of chlorinated pollutants in anoxic environments (e.g., sediments, groundwater, anaerobic digesters) will find 3,5-dichlorophenol to be a uniquely suitable model compound. Unlike most ortho-substituted dichlorophenols which readily undergo reductive dechlorination, 3,5-DCP exhibits notable persistence in anaerobic sludge over a 6-week period [3]. This makes it an ideal probe for studying long-term environmental persistence and the specific microbial communities capable of degrading meta-chlorinated aromatics.

QSAR Model Development

3,5-Dichlorophenol serves as a valuable data point in quantitative structure-activity relationship (QSAR) modeling. Its well-characterized physicochemical parameters, including a pKa of 7.87 [4], a Log Kow of 3.62 [5], and a defined membrane sorption coefficient (βm = 0.22 × 10⁻⁶ m) [6], provide critical, isomer-specific input for developing and validating predictive models of toxicity, bioaccumulation, and environmental transport.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Meta-chlorinated regioselective scaffold
Synthetic route yield and selectivity review
Toxicology research
Isomer-specific acute toxicity endpoint context
Hazard assessment endpoint comparison
Anaerobic environmental fate studies
Persistence in anoxic biodegradation assays
Degradation endpoint review vs. ortho-isomers
QSAR model development
Well-characterized physicochemical parameter set
Model input validation (pKa, Log Kow, membrane sorption)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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